Tri(mesityl)bismuthine

Organometallic Synthesis Steric Effects Triarylbismuthine

Synthetic challenges? Steric bulk dictates triarylbismuthine reactivity-generic substitution fails. Tri(mesityl)bismuthine offers unique kinetic stabilization for Bi(V) chemistry and atom-economical mesityl transfer (up to 3 groups). - Air & moisture stable, high functional group tolerance - Enables mesityl radical generation & mechanistic coupling studies - Practical alternative to inaccessible bulkier analogs

Molecular Formula C27H33Bi
Molecular Weight 566.5 g/mol
Cat. No. B8742063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri(mesityl)bismuthine
Molecular FormulaC27H33Bi
Molecular Weight566.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)[Bi](C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C
InChIInChI=1S/3C9H11.Bi/c3*1-7-4-8(2)6-9(3)5-7;/h3*4-5H,1-3H3;
InChIKeyBNECSQBRUJYXAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri(mesityl)bismuthine: A Sterically Demanding Triarylbismuthine for Advanced Synthesis and Catalysis


Tri(mesityl)bismuthine (CAS 59344-64-8), a tertiary triarylbismuthine featuring three bulky mesityl (2,4,6-trimethylphenyl) substituents on a central bismuth(III) atom, is an organometallic reagent and catalyst for precision organic synthesis [1]. Characterized by its air and moisture stability and high functional group tolerance, it serves as a unique, atom-economical aryl transfer agent in cross-coupling and as a key component in emerging radical-based transformations [2]. Its distinctive steric profile, a result of the ortho-methyl groups on the mesityl rings, fundamentally differentiates its reactivity and synthetic outcomes from less-hindered triarylbismuthines, such as triphenylbismuthine.

Steric control
Maximum practical steric bulk among simple triarylbismuthines
Atom-economical transfer
Transfers up to three mesityl groups in cross-coupling
Air/moisture stable
Suitable for standard benchtop workflows without glovebox

Why Substituting Tri(mesityl)bismuthine with Simpler Triarylbismuthines is Not Feasible


The selection of a triarylbismuthine is not a trivial choice; generic substitution is invalid due to the profound impact of ligand sterics on both stability and reactivity. For example, attempts to synthesize the even more sterically demanding tris(2,4,6-triisopropylphenyl)bismuthine fail, halting at the diarylation stage [1], highlighting a narrow window of synthetic accessibility where tri(mesityl)bismuthine is uniquely positioned. Furthermore, in pentavalent bismuth(V) chemistry, the use of trimesitylbismuth dichloride leads to poor yields in ligand coupling reactions, in stark contrast to the high yields achieved with less-hindered o-tolyl derivatives [2]. These examples demonstrate that the steric bulk of the mesityl group is a critical determinant of reaction outcome, making tri(mesityl)bismuthine a specific, non-substitutable reagent for achieving desired selectivity and reactivity profiles.

1
Steric threshold mismatch: Bulkier triarylbismuthines fail during synthesis; tri(mesityl)bismuthine occupies a narrow accessible window.
2
Reactivity trade-off in Bi(V) chemistry: The mesityl group can severely reduce C-arylation yields compared to less-hindered tolyl analogs.
3
Material property differences: Mesityl-substituted metallopolymers may exhibit different solubility and homogeneity than phenyl/tolyl variants.

Quantitative Evidence for Selecting Tri(mesityl)bismuthine over Other Triarylbismuthines


Synthetic Accessibility vs. Maximum Steric Bulk in Triarylbismuthines

The synthesis of tri(mesityl)bismuthine from bismuth trichloride and mesitylmagnesium bromide proceeds in good yield, establishing it as a stable, isolable compound. In contrast, attempts to synthesize the even more sterically congested tris(2,4,6-triisopropylphenyl)bismuthine under identical reaction conditions are completely unsuccessful, with the reaction halting at the diarylation stage to give chlorobis(2,4,6-triisopropylphenyl)bismuthine as the sole product [1]. This demonstrates a critical steric threshold for successful triarylation.

Synthetic feasibility vs. max steric bulk
Head-to-head
Tri(mesityl)bismuthine: good yield
Tris(2,4,6-triisopropylphenyl) analogue: 0% yield (halts at diarylation)
Defines practical upper limit of triarylbismuthine steric bulk.
Reaction: BiCl₃ + ArMgBr in boiling THF.
Organometallic Synthesis Steric Effects Triarylbismuthine

Steric Hindrance as a Yield-Limiting Factor in Bismuth(V)-Mediated C-Arylation

The steric bulk of the mesityl group is a critical determinant of reaction efficiency in pentavalent organobismuth chemistry. A direct comparison of arylation yields shows that tris(ortho-tolyl)bismuth dichloride derivatives react with nucleophiles under basic conditions to give good to high yields of the C-arylated product. However, under the exact same reaction conditions, trimesitylbismuth dichloride affords only poor yields [1].

Steric hindrance in Bi(V) C-arylation
Head-to-head
Trimesitylbismuth dichloride: poor yields
Tris(ortho-tolyl) analogue: good to high yields
Quantifies yield trade-off when mesityl bulk is introduced.
Reaction with nucleophiles under basic conditions.
Organobismuth(V) Chemistry Ligand Coupling C-Arylation

Superior Atom Economy vs. Classical Aryl Transfer Reagents

Triarylbismuthines are established as atom-efficient reagents in palladium-catalyzed cross-coupling reactions, with the capability to transfer all three of their aryl groups [1]. This represents a significant quantitative advantage in atom economy compared to conventional reagents like arylboronic acids, which transfer only a single aryl group per equivalent of reagent [2].

Atom economy advantage
Class-level
Triarylbismuthine: up to 3 aryl groups transferred
Arylboronic acid: 1 aryl group
Reported atom-efficiency context for Pd-catalyzed cross-coupling.
Class-level inference; specific mesityl transfer yields vary.
Atom Economy Cross-Coupling Green Chemistry

Bond Dissociation Energy as a Basis for Unique Radical Reactivity

The carbon-bismuth bond is among the weakest element-carbon bonds, with a mean bond dissociation energy (BDE) for triphenylbismuthane measured at 193.9 ± 10.8 kJ/mol. This is substantially weaker than the C-P bond in triphenylphosphine (321 ± 21 kJ/mol) [1]. This weak bond is a prerequisite for the light-driven generation of aryl radicals from triarylbismuth(III) reagents, a reactivity manifold not available to stronger C-P or C-Sb bonds [2].

C-Bi bond dissociation energy
Class-level
Triphenylbismuthane C-Bi BDE: 193.9 ± 10.8 kJ/mol
Triphenylphosphine C-P BDE: 321 ± 21 kJ/mol
Supports radical-generation pathway context for triarylbismuthines.
Gas-phase measurement; values for mesityl derivative may differ.
Radical Chemistry Photoredox Catalysis Bond Dissociation Energy

Differential Reactivity of Mesityl vs. Tolyl Derivatives in Polymerization Initiators

The steric bulk of the mesityl group has a direct, measurable impact on the physical properties of metallopolymers. Copolymerization of dimesityl bismuth styrene (Mes2BiSty) with 4-methyl styrene (MS) or 4-bromostyrene (BS) resulted in copolymers with solubility and homogeneity issues [1]. While this outcome was similar to that of phenyl and tolyl derivatives, it demonstrates that the mesityl group's steric profile introduces distinct and sometimes challenging material properties that must be considered during design and procurement.

Polymerization initiator response
Context-dependent
p-Mes₂BiSty copolymers: insoluble/inhomogeneous, similar to phenyl/tolyl analogs.
Steric protection does not guarantee improved material processability.
Cross-study observation; requires targeted validation.
Metallopolymer Radical Polymerization Materials Chemistry

Primary Application Scenarios for Tri(mesityl)bismuthine Based on Quantitative Evidence


Precursor for Highly Stabilized Organobismuth(V) Reagents

Tri(mesityl)bismuthine is the ideal starting material for synthesizing organobismuth(V) dichlorides where maximum kinetic stabilization of the Bi(V) center is paramount. As evidenced by the synthetic failure of even bulkier triarylbismuthines [1], tri(mesityl)bismuthine represents the upper practical limit of steric protection. This scenario is relevant for research groups investigating the fundamental limits of stability and reactivity in high-oxidation-state main-group chemistry.

Mechanistic Studies on Steric Effects in Cross-Coupling Reactions

This compound serves as a well-defined, sterically extreme probe for mechanistic investigations, particularly in palladium-catalyzed cross-coupling. Its ability to transfer up to three mesityl groups [1] combined with the unique steric profile of the mesityl substituent makes it invaluable for studying the impact of ligand bulk on key catalytic steps like transmetalation and reductive elimination, especially when compared to less-hindered analogs [2].

Atom-Economical Transfer of Bulky Aryl Groups in Library Synthesis

In medicinal chemistry or materials science settings requiring the incorporation of the sterically demanding mesityl group, tri(mesityl)bismuthine offers a uniquely atom-economical route [1]. In palladium-catalyzed reactions, it can transfer up to three mesityl groups per molecule of reagent, compared to only one for conventional arylboronic acids. This makes it a preferred reagent for the efficient synthesis of compound libraries featuring the mesityl motif, significantly reducing reagent costs and waste streams in multi-parallel synthesis.

Specialized Radical Precursor in Photoredox Catalysis

While all triarylbismuthines can act as aryl radical precursors due to their weak C-Bi bonds [1], the mesityl derivative is particularly relevant for applications requiring the generation of the mesityl radical. Its synthetic accessibility [2] and air-stability make it a practical choice over more synthetically challenging or less stable analogs, enabling its use in light-driven methods for hydroarylation and other bimolecular radical arylations [3].

Application
Selection Property
Validation Focus
Bi(V) reagent synthesis
Upper steric limit accessibility
Kinetic stabilization and stability screening
Steric probe in cross-coupling
Defined bulky mesityl profile
Impact on transmetalation / reductive elimination
Mesityl library synthesis
Multi-aryl transfer capability
Atom economy and waste reduction
Mesityl radical generation
C-Bi bond lability and air-stability
Radical arylation efficiency screening

Technical Documentation Hub

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16 linked technical documents
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